molecular formula C11H19NO6 B558311 Boc-glu(ome)-OH CAS No. 45214-91-3

Boc-glu(ome)-OH

Cat. No. B558311
CAS RN: 45214-91-3
M. Wt: 261.27 g/mol
InChI Key: OHYMUFVCRVPMEY-ZETCQYMHSA-N
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Description

“Boc-glu(ome)-OH” is also known as N-tert-Butoxycarbonyl-L-glutamic acid dimethyl ester . It is a derivative of glutamic acid . This compound is used for research purposes and is recognized as an ergogenic supplement .


Synthesis Analysis

The synthesis of “Boc-glu(ome)-OH” involves the use of triethylamine in 1,4-dioxane and water at room temperature for 18 hours . The solution is then extracted with MTBE and the aqueous phase is cooled on ice and carefully acidified to pH 3 by slow addition of 10% citric acid solution .


Molecular Structure Analysis

“Boc-glu(ome)-OH” has a molecular formula of C11H19NO6 . It contains a total of 36 bonds, including 17 non-H bonds, 3 multiple bonds, 8 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), 1 ester (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

“Boc-glu(ome)-OH” is a white to off-white crystalline powder . It has a melting point of 119-123°C, a boiling point of 428.4±40.0 °C, and a density of 1.2±0.1 g/cm3 . It is slightly soluble in chloroform and methanol .

Scientific Research Applications

  • Hydrolysis and Saponification Studies : Boc-Asp(OMe)-Ala-OMe, a related compound, was studied for its transformations under treatment with diazomethane or triethylamine, revealing insights into the hydrolysis of primary amide groups in peptides (Onoprienko, Yelin, & Miroshnikov, 2000).

  • Zinc-Binding Studies : The reaction of a related compound, Boc-Glu-Thr-Ile-His-OMe, with Zn2+ was studied to understand zinc-binding sites of proteases. This research is essential for insights into the active sites of proteases (Yamamura et al., 1998).

  • Vitamin K-Dependent Carboxylase : Research has been conducted on glutamic acid analogues, including Boc-Glu-OMe, to understand their role as inhibitors in the vitamin K-dependent carboxylation process. This has implications for understanding the enzymatic activity of vitamin K-dependent carboxylase (Larue et al., 2009).

  • Peptide Column Formation in Crystals : Studies on the crystal structure of peptides containing Boc-Glu derivatives, like Boc-Aib-Glu(OBzl)-Leu-Aib-Ala-Leu-Aib-Ala-Lys(Z)-Aib-OMe, have provided insights into the arrangement of helical peptide columns, relevant for understanding peptide self-assembly and molecular interactions (Karle et al., 1990).

  • Investigation of Cyclopentane and Cyclohexane-Derived Analogues : The conformational analysis of glutamic acid analogues, including those related to Boc-Glu-OMe, has been conducted. This research is crucial for understanding the bioactive conformations of synthetic glutamyl substrates (Larue et al., 1997).

  • Synthesis of Non-Proteinogenic Amino Acid Derivatives : Research on the acylation of amino acid derivatives, including Boc-Daf-OMe, a compound related to Boc-glu(ome)-OH, has implications for the synthesis of peptide-coupling conditions and the development of new amino acid derivatives (Mazaleyrat et al., 2001).

  • Adsorption Studies with Mesoporous Silica : Research involving the synthesis and characterization of glucamine-modified mesoporous silica for the removal of boron from water demonstrates the broader applications of compounds related to Boc-glu(ome)-OH in environmental science (Amor et al., 2014).

  • Investigation in Peptide Self-Assembly : Studies on the self-assembly of protected diphenylalanine scaffolds, including Boc-Phe-Phe-OMe, offer insights into developing new functional nano-architectures and biomaterial chemistry applications (Datta, Tiwari, & Ganesh, 2018).

  • Bioconjugates in Cancer Research : Research on gold(i) bioconjugates using non-proteinogenic amino acids, such as Boc-Pro(SH)-OMe, related to Boc-glu(ome)-OH, has implications for the design of anticancer agents (Gutiérrez, Cativiela, Laguna, & Gimeno, 2016).

  • Synthesis of Antigenic Peptides : The synthesis of peptides, such as Tyr-Arg-Glu-Asp-Met-Glu-Tyr-OMe, involving Boc-protected amino acids, is crucial for immunological research and vaccine development (Meldal, 1986).

Safety And Hazards

“Boc-glu(ome)-OH” is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12-7(9(14)15)5-6-8(13)17-4/h7H,5-6H2,1-4H3,(H,12,16)(H,14,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYMUFVCRVPMEY-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427018
Record name BOC-GLU(OME)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-glu(ome)-OH

CAS RN

45214-91-3
Record name BOC-GLU(OME)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
AA Ribeiro, R Saltman… - … : Original Research on …, 1985 - Wiley Online Library
The syntheses of three series of glutamate oligopeptides attached to a macromolecular solubilizing polyoxyethylene (POE) group Boc‐[Glu(OMe)] n ‐OPOE, Ac‐[Glu(OMe)] n ‐OPOE, …
Number of citations: 6 onlinelibrary.wiley.com
Y Inai, M Sisido, Y Imanishi - Polymer journal, 1990 - nature.com
A sequential polypeptide with a repeating unit of [dmaPhe-Glu (OMe)-napAla-Glu (OBzl)] was synthesized [dmaPhe= Lp-dimethylaminophenylalanine (D), napAla= Ll-naph-thylalanine (…
Number of citations: 4 www.nature.com
J Caspers, W Hecq, A Loffet - Biopolymers: Original Research …, 1975 - Wiley Online Library
Oligopeptides having the general formula N‐carbobenzoxy(γ‐methyl‐L‐glutamyl) n ‐dimethyl‐L‐glutamate (with n = 1, 3, 5, 7, 11) were prepared, using both solid‐phase synthesis and …
Number of citations: 9 onlinelibrary.wiley.com
H Zhang, KU Prasad, DW Urry - Journal of protein chemistry, 1989 - Springer
The synthesis of 4% Glu-polypentapeptide (PPP) (ie, 4 Glu residues per 100 amino acid residues) and 4% Glu-Ile 1 -PPP, in which Val 1 is substituted by a more hydrophobic Ile residue…
Number of citations: 6 link.springer.com
SD Boss, T Betzel, C Müller, CR Fischer… - Bioconjugate …, 2016 - ACS Publications
The folate receptor (FR) is upregulated in various epithelial cancer types (FR α-isoform), while healthy tissues show only restricted expression. FR-targeted imaging using folate …
Number of citations: 32 pubs.acs.org
R Predel, W Brandt, R Kellner, J Rapus… - European journal of …, 1999 - Wiley Online Library
We identified and chemically characterized the two major forms of sulfakinins from an extract of 800 corpora cardiaca/corpora allata complexes of the American cockroach, Periplaneta …
Number of citations: 71 febs.onlinelibrary.wiley.com
T Sugihara, Y Imanishi, T Higashimura… - The Journal of …, 1976 - ACS Publications
Glu, Asp (OBzl), Asp] were considered to possess C2 conformation in Me2SO and water in which two glycyl residues preceding the X residue are intramolecularly hydrogenbonded. …
Number of citations: 11 pubs.acs.org
Y Inai, M Sisido, Y Imanishi - Journal of Physical Chemistry, 1990 - ACS Publications
Conclusions The mediation of hole-transportvia the TPD+ radical cation has been observed directly byusing electron spin resonance in TPD films. In TPD films that are doped with tris (/?…
Number of citations: 53 pubs.acs.org
C Müller, C Dumas, U Hoffmann, PA Schubiger… - Journal of …, 2004 - Elsevier
The folate receptor (FR) is a high affinity membrane protein which is overexpressed on a wide variety of tumor cells, but highly restricted in normal tissues. Therefore folate derivatives …
Number of citations: 78 www.sciencedirect.com
SC Silva-Reis, ACVD dos Santos… - New Journal of …, 2020 - pubs.rsc.org
Neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases, are a class of heterogeneous pathologies of the central nervous system (CNS) affecting millions of people …
Number of citations: 4 pubs.rsc.org

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